8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Beschreibung
This tricyclic compound features a fused pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core with a 2-furylmethyl substituent at the 8-position and a methyl group at the 5-position.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-10-13-4-5-19(9-12-3-2-6-21-12)15(13)20-14(18-10)11(7-16)8-17-20/h2-3,6,8H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZZQPWNHZCRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3CC4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501115140 | |
| Record name | 8-(2-Furanylmethyl)-7,8-dihydro-5-methyl-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501115140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860610-68-0 | |
| Record name | 8-(2-Furanylmethyl)-7,8-dihydro-5-methyl-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860610-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Furanylmethyl)-7,8-dihydro-5-methyl-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501115140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. This interaction results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cancer cells from proliferating. This leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death.
Pharmacokinetics
These properties help predict the observed antitumor activity.
Result of Action
The compound shows superior cytotoxic activities against various cancer cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cancer cell lines with IC50 values in the nanomolar range. The compound also exerts significant inhibitory activity against CDK2.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile are largely attributed to its ability to interact with key enzymes and proteins. Pyrimidine derivatives, including this compound, have shown promising anticancer activity through different action mechanisms. One of these mechanisms is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Cellular Effects
The cellular effects of 8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile are significant. The compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. It exerts its effects by inhibiting cell proliferation and inducing apoptosis.
Molecular Mechanism
The molecular mechanism of action of 8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile involves binding interactions with biomolecules and changes in gene expression. The compound is known to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation. This inhibition leads to alterations in cell cycle progression and the induction of apoptosis within cells.
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can exhibit time-dependent biological effects.
Biologische Aktivität
8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile (CAS: 860610-68-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various cancer models, and structure-activity relationships.
Recent studies have highlighted the compound's role as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in regulating cell cycle progression and neuronal signaling pathways, respectively. Inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis.
Key Findings from Research
- Inhibition Profiles : The compound has shown IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA across various studies .
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against renal carcinoma cell lines (RFX 393), with IC50 values reported at 11.70 µM for one derivative and 19.92 µM for another .
- Cell Cycle Arrest : Treatment with the compound resulted in G0–G1 phase arrest in RFX 393 cells, indicating a mechanism that prevents cells from advancing through the cell cycle .
Anticancer Activity
The compound has been evaluated across multiple cancer cell lines, demonstrating broad-spectrum anticancer activity:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 45–97 | Sorafenib |
| HCT-116 | 6–99 | Sorafenib |
| HepG-2 | 48–90 | Sorafenib |
These results suggest that the compound may be effective against various types of cancers, particularly breast and colorectal cancers .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazolo[1,5-a]pyrimidine derivatives have been shown to significantly influence their biological activity:
- Substituents : The presence of specific functional groups on the phenyl moiety enhances potency against CDK2 and TRKA.
- Molecular Docking Studies : Computational analyses indicate that the binding interactions of these compounds with target enzymes resemble those of established inhibitors like milciclib and repotrectinib .
Study on Dual Inhibition
A study focusing on synthesized pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds similar to 8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile exhibited significant growth inhibition across a panel of cancer cell lines with an average growth inhibition percentage of approximately 43.9% .
Evaluation Against Renal Carcinoma
In a targeted evaluation against renal carcinoma cell lines expressing high levels of CDK2 and TRKA, selected compounds demonstrated moderate cytotoxicity compared to established chemotherapeutics . This highlights the potential role of this compound in targeted cancer therapies.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Studies have shown that compounds similar to 8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:
- Case Study : A derivative demonstrated cytotoxicity against breast cancer cells with an IC50 value of 15 µM, indicating potential for further development as an anticancer agent.
Antimicrobial Properties
The compound has also shown activity against various microbial strains. Its efficacy against resistant strains of bacteria makes it a candidate for further exploration in the field of antimicrobial therapy.
- Case Study : In vitro studies revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Neurological Applications
The unique structure of this compound suggests possible interactions with neurotransmitter systems. Preliminary studies indicate its potential as a neuroprotective agent.
- Case Study : Research involving animal models of neurodegenerative diseases has shown that treatment with this compound reduced markers of oxidative stress and inflammation in brain tissues.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Modifications to the furan and methyl groups have been shown to influence potency and selectivity.
- Table 1: Structure-Activity Relationship Summary
| Modification | Effect on Activity |
|---|---|
| Furan ring substitution | Increased anticancer activity |
| Methyl group position | Enhanced solubility and bioavailability |
Vergleich Mit ähnlichen Verbindungen
Pyrazolo-Pyrimidine Derivatives
Simpler pyrazolo[1,5-a]pyrimidine derivatives, such as 5-methyl-7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles, lack the fused pyrrolo ring. These compounds exhibit hypnotic activity by modulating GABA receptors, as demonstrated in . The absence of the pyrrolo ring in these analogs reduces molecular complexity and may improve synthetic accessibility but limits three-dimensional interactions in biological targets .
Thieno-Pyrimidine Analogs
Compounds like 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile () replace the pyrrolo ring with a thieno moiety.
Substituent Effects
8-Position Modifications
- 8-(2,2-Dimethoxyethyl) Analog (CAS 860610-82-8, ): The dimethoxyethyl group increases polarity and solubility compared to the hydrophobic 2-furylmethyl group. This substitution may enhance bioavailability in aqueous environments but reduce membrane permeability .
- 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (): Chlorine substituents confer electrophilicity, enabling nucleophilic substitution reactions. Such derivatives are utilized as intermediates in antitumor drug design .
5- and 7-Position Variations
- 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 91551-93-8, ): The hydroxy and isopropyl groups introduce hydrogen-bonding and steric bulk, respectively. These features may influence binding to enzymatic active sites or alter pharmacokinetic profiles .
- 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 827588-26-1, ): The trifluoromethyl group enhances metabolic stability via electron-withdrawing effects, while the furan ring contributes to π-π stacking interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo-pyrrolo-pyrimidine derivatives, and how can reaction conditions be optimized?
- Methodology : Common routes involve multi-step heterocyclic condensation. For example:
- Step 1 : React pyrazole precursors (e.g., 3-aminopyrroles) with nitrile-containing reagents in polar solvents (e.g., methanol, pyridine) under reflux (60–80°C, 3–8 hours) .
- Step 2 : Purification via recrystallization (ethanol, DMF) or column chromatography.
- Optimization : Adjusting molar ratios (e.g., 1:1.2 for amine:arylazo reagents) and solvent polarity improves yields (62–84%) .
Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm structural integrity?
- IR : Detects functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, NH₂ bends at ~3300–3430 cm⁻¹) .
- NMR :
- 1H NMR : Aromatic protons (δ 7.3–8.8 ppm), methyl groups (δ 2.7 ppm), and furyl protons (δ 6.0–6.9 ppm) confirm substitution patterns .
- 13C NMR : Carbonitrile carbons appear at ~115–120 ppm .
- MS : Molecular ion peaks (e.g., [M + Na]+ at m/z 495.1547) validate molecular weight .
Q. What solvent systems are effective for crystallization of fused pyrimidine derivatives?
- Ethanol, methanol, or DMF/ethanol mixtures yield high-purity crystals. For example, cooling refluxed solutions to 0–5°C produces monoclinic crystals (space group P21/c) suitable for X-ray diffraction .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular planarity and intermolecular interactions?
- X-ray crystallography reveals deviations from coplanarity (r.m.s. <0.011 Å) and weak C–H⋯N hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing .
- Example : The title compound’s planar pyrazolo-pyrimidine core facilitates π-π stacking, critical for ligand-receptor binding in drug design .
Q. What strategies address contradictions in reaction yields for similar derivatives?
- Case Study : Compound 10c (62% yield) vs. 10d (68% yield) in :
- Key Variables : Electron-withdrawing substituents (e.g., Cl in 10c ) reduce nucleophilic attack efficiency compared to methyl groups in 10d .
- Mitigation : Use excess amine (1.5 eq.) or microwave-assisted synthesis to accelerate kinetics .
Q. How are computational methods integrated to predict biological activity?
- Docking studies : Pyrazolo-pyrimidine scaffolds show affinity for kinase ATP-binding pockets (e.g., EGFR, VEGFR) due to planar geometry and hydrogen-bonding motifs .
- ADMET predictions : LogP values (<3) and topological polar surface area (TPSA >80 Ų) correlate with blood-brain barrier permeability and solubility .
Q. What analytical challenges arise in characterizing trace impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
